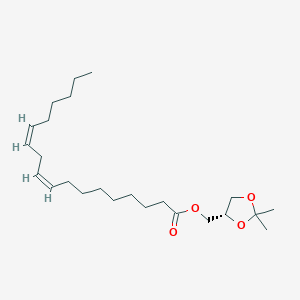
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a synthetic compound derived from glycerol and linoleic acid It is characterized by the presence of an isopropylidene group at the 2,3-positions of the glycerol backbone, which provides stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically involves the esterification of glycerol with linoleic acid, followed by the protection of the 2,3-hydroxyl groups with an isopropylidene group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The protection step may involve the use of acetone and an acid catalyst to form the isopropylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and protection reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying lipid-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids. Its antioxidant properties may also play a role in protecting cells from oxidative stress.
類似化合物との比較
Similar Compounds
1-Linoleoyl-2,3-isopropylidene-glycerol: Lacks the (S)-configuration, which may affect its biological activity.
1-Linoleoyl-2,3-diacetyl-glycerol: Contains acetyl groups instead of isopropylidene groups, leading to different chemical properties.
1-Linoleoyl-2,3-dimethyl-glycerol: Contains methyl groups, which may influence its reactivity and stability.
Uniqueness
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides stability and distinct chemical properties. These features make it a valuable compound for research and industrial applications.
特性
分子式 |
C24H42O4 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC名 |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-/t22-/m1/s1 |
InChIキー |
OGLQRMONVRWDKV-ACHLGWJNSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
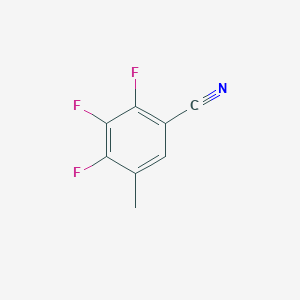
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
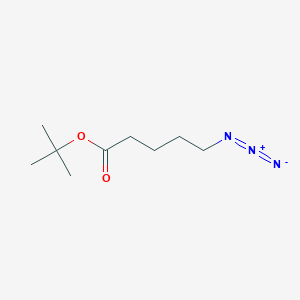
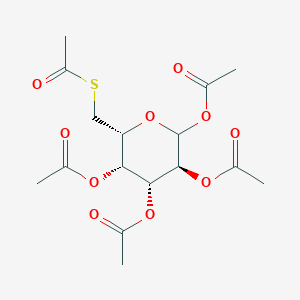
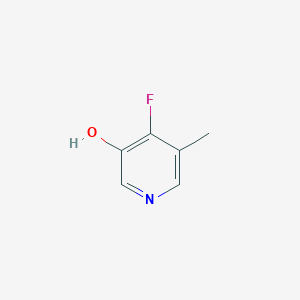


![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
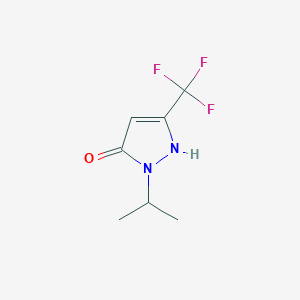
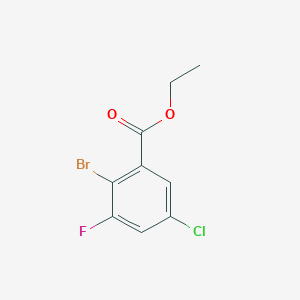

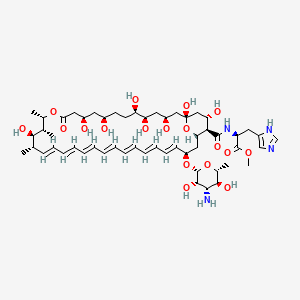
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
